4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-(4-ethylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTSMEIVYDUTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(ethylthio)benzoyl chloride, which is then reacted with 3,4-dihydroquinoxalin-2(1H)-one under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoxalinone ring can be reduced to form alcohol derivatives.
Substitution: The benzoyl and quinoxalinone moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Overview
4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound notable for its potential in various scientific research applications. Its unique molecular structure, characterized by a dihydroquinoxalinone core with an ethylthio group and a benzoyl moiety, positions it as an intriguing subject in medicinal chemistry.
Biological Activities
The biological activities of this compound have been explored in several contexts:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step processes. Recent advancements include:
- Microwave-Assisted Synthesis : This method has been shown to enhance yields and reduce reaction times significantly. It allows for better control over reaction conditions and can lead to higher purity products.
- Photoredox Catalysis : This technique is gaining traction for optimizing the synthesis of complex organic compounds, including this dihydroquinoxalinone derivative. It enables the formation of the desired product under milder conditions.
Case Studies and Comparative Analysis
Several studies have highlighted the potential applications of this compound in comparison to structurally similar compounds. A comparative analysis is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3,4-Dihydroquinoxalin-2(1H)-one | Basic quinoxaline core | Anticancer activity | Lacks substituents that enhance activity |
| 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one | Benzyl substitution | Moderate cytotoxicity | Simple substitution pattern |
| 4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-2(1H)-one | Chloropropanoyl group | Antimicrobial activity | Different acyl chain influences activity |
| This compound | Ethylthio and benzoyl groups | Potentially high efficacy | Enhanced solubility and bioavailability |
This table illustrates how the unique structural features of this compound may contribute to its enhanced biological activities compared to other derivatives.
Mechanism of Action
The mechanism of action of 4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of their function. The quinoxalinone moiety can intercalate into DNA, disrupting its structure and function. These interactions can trigger a cascade of cellular events, ultimately leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron-deficient groups (e.g., nicotinoyl in 27c) result in lower yields (23%), likely due to steric hindrance or reduced nucleophilicity .
- Bulkier substituents (e.g., quinazolin-4-yl in 6m ) exhibit higher melting points (>260°C), indicating stronger intermolecular interactions .
Soluble Guanylate Cyclase (sGC) Activation
Mono- and di-carboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., compounds 4, 8, 20, 22) act as heme-independent sGC activators. Docking studies reveal that carboxylic groups enhance hydrogen bonding with the Y-S-R motif in the sGCβ1 domain, critical for agonistic activity .
Antitumor Activity
Compounds such as 6a (4-(2-chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one) exhibit nanomolar antiproliferative activity (GI50 = 0.53–2.01 nM) by disrupting tubulin polymerization and inducing G2/M cell cycle arrest . The ethylthio group’s moderate electron-donating nature may alter tubulin-binding kinetics compared to electron-withdrawing groups (e.g., cyano in 6l/m) .
Physicochemical Properties
- Thermal Stability : Aromatic substituents (e.g., benzyl in ) confer higher melting points (>150°C) due to π-π stacking, whereas aliphatic groups (e.g., ethylthio) may lower thermal stability.
Biological Activity
4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the dihydroquinoxalinone family. Its unique molecular structure, characterized by an ethylthio group and a benzoyl moiety, positions it as a significant subject of interest in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with structurally similar compounds.
Antitumor Activity
Preliminary research suggests that derivatives of dihydroquinoxalinones exhibit antitumor properties. The mechanism often involves interaction with cellular targets such as tubulin, which is critical for cell division. Modifications to the dihydroquinoxalinone scaffold can enhance binding interactions and biological efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that specific substitutions on the dihydroquinoxalinone core can significantly influence biological activity. For instance:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3,4-Dihydroquinoxalin-2(1H)-one | Basic quinoxaline core | Anticancer activity | Lacks substituents that enhance activity |
| 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one | Benzyl substitution | Moderate cytotoxicity | Simple substitution pattern |
| 4-(3-Chloropropanoyl)-3,4-dihydroquinoxalin-2(1H)-one | Chloropropanoyl group | Antimicrobial activity | Different acyl chain influences activity |
| This compound | Ethylthio and benzoyl groups | Potentially enhanced biological activity | Improved solubility and target interaction |
While specific mechanisms for this compound are not well-documented, related compounds have shown various modes of action:
- Inhibition of DNA synthesis : Some derivatives interfere with DNA replication in bacterial cells.
- Disruption of cell wall synthesis : Certain compounds disrupt the integrity of bacterial cell walls.
- Tubulin binding : Interaction with tubulin can inhibit mitosis in cancer cells.
Case Studies and Research Findings
Research has shown that modifications to the dihydroquinoxalinone scaffold can lead to enhanced antibacterial and anticancer activities. For instance:
- A study on similar compounds demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
- Another investigation into the anticancer properties of quinoxaline derivatives found that specific substitutions increased cytotoxicity against various cancer cell lines.
Q & A
Q. What are the common synthetic routes for 4-(4-(ethylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving functionalization of the dihydroquinoxalinone core. Key steps include:
- Nucleophilic substitution : Reacting 3,4-dihydroquinoxalin-2(1H)-one derivatives with ethylthio-containing benzoyl groups under reflux conditions in ethanol or isopropanol .
- Copper-catalyzed alkynylation : A ligand-free copper-catalyzed aerobic oxidative reaction with terminal alkynes under visible light and oxygen, yielding functionalized derivatives in moderate to good yields (61–88%) .
- Microwave-assisted synthesis : Accelerating reactions (e.g., coupling with aminobenzonitriles) at 120°C to improve efficiency and reduce reaction times .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : To identify proton environments (e.g., ethylthio group at δ ~2.5–3.0 ppm) and carbonyl resonances .
- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination (e.g., confirming [M+H]+ ions) .
- IR Spectroscopy : Detecting key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How can copper-catalyzed aerobic oxidative alkynylation be optimized for functionalizing the dihydroquinoxalinone scaffold?
- Methodological Answer : Optimization strategies include:
- Catalyst loading : Using 10 mol% CuI with oxygen as a terminal oxidant to balance yield and cost .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for terminal alkynes .
- Temperature control : Reactions at 60–80°C minimize side products while maintaining reactivity .
- Substrate scope testing : Varying alkynes (e.g., aryl vs. alkyl) to evaluate regioselectivity and functional group tolerance .
Q. How do structural modifications at the quinazoline ring influence antitumor activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 2-Substitution : Introducing methyl or chloro groups at position 2 of the quinazoline ring enhances antiproliferative activity (e.g., GI₅₀ values ≤2 nM in tumor cell lines) by improving tubulin-binding affinity .
- C-ring modifications : Replacing piperidine with a lactam (3,4-dihydropyrazin-2(1H)-one) increases potency 3–6-fold due to enhanced hydrogen bonding with tubulin .
- In vivo validation : Analogs with balanced lipophilicity (LogP ~2.5–3.5) and aqueous solubility show improved metabolic stability and tumor vasculature disruption in xenograft models .
Q. What strategies resolve contradictions between in vitro and in vivo antitumor efficacy?
- Methodological Answer : Discrepancies often arise from pharmacokinetic challenges. Mitigation approaches include:
- Metabolic stability assays : Liver microsome studies to identify rapid clearance (e.g., CYP450-mediated oxidation) and guide structural tweaks .
- Formulation optimization : Using liposomal carriers or PEGylation to enhance bioavailability for compounds with poor solubility .
- Dose-response validation : Testing multiple doses in vivo (e.g., 0.5–2.0 mg/kg) to align with in vitro IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data across different tumor cell lines?
- Methodological Answer : Contradictions may stem from:
- Cell line heterogeneity : Use the NIH-NCI 60-cell panel to assess broad-spectrum activity and identify resistant lines (e.g., leukemia vs. solid tumors) .
- Assay variability : Standardize protocols (e.g., MTT vs. Alamar Blue) and include positive controls (e.g., paclitaxel) to normalize results .
- Mechanistic profiling : Combine tubulin polymerization assays with apoptosis markers (e.g., caspase-3 activation) to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
